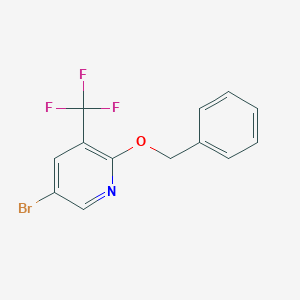

2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine

CAS No.: 1824262-21-6

Cat. No.: VC3032109

Molecular Formula: C13H9BrF3NO

Molecular Weight: 332.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824262-21-6 |

|---|---|

| Molecular Formula | C13H9BrF3NO |

| Molecular Weight | 332.12 g/mol |

| IUPAC Name | 5-bromo-2-phenylmethoxy-3-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C13H9BrF3NO/c14-10-6-11(13(15,16)17)12(18-7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |

| Standard InChI Key | IPPBAERYUXSEFU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F |

Introduction

2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound with significant importance in organic chemistry and pharmaceutical research. Its unique structure, featuring a pyridine ring substituted with benzyloxy, bromine, and trifluoromethyl groups, makes it a valuable intermediate in the synthesis of biologically active molecules and materials.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: Approximately 348.12 g/mol

Structural Features

The compound consists of:

-

A pyridine ring as the core aromatic system.

-

A benzyloxy group () at position 2.

-

A bromine atom at position 5.

-

A trifluoromethyl () group at position 3.

The presence of these substituents contributes to its electron-withdrawing properties, hydrophobicity, and potential reactivity in further chemical transformations.

IUPAC Name

The systematic IUPAC name is 2-(benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine.

Synonyms

Common synonyms include:

-

3-Benzyloxy-5-(trifluoromethyl)pyridine

-

3-(Benzyloxy)-5-(trifluoromethyl)pyridine

-

3-Phenylmethoxy-5-(trifluoromethyl)pyridine

CAS Registry Number

The CAS number for this compound is 186593-13-5.

Synthesis Pathways

The synthesis of this compound typically involves:

-

Bromination: Introduction of the bromine atom at the desired position on the pyridine ring.

-

Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent ().

-

Benzyloxylation: Substitution at the pyridine ring to attach the benzyloxy group, often via nucleophilic substitution or palladium-catalyzed coupling reactions.

Pharmaceutical Intermediates

Due to its functional groups, this compound serves as a precursor in synthesizing drugs targeting various biological pathways, including anti-inflammatory and anticancer agents.

Agrochemical Development

The trifluoromethyl group enhances bioavailability and metabolic stability, making it useful in agrochemical formulations.

Material Science

Its electron-withdrawing properties allow its incorporation into advanced materials for electronics and catalysis.

Analytical Characterization

To confirm its structure and purity, the following techniques are employed:

-

NMR Spectroscopy:

-

-NMR: Signals corresponding to aromatic protons and benzylic hydrogens.

-

-NMR: Peaks for carbon atoms in the pyridine ring and trifluoromethyl group.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at ~348 amu.

-

-

Infrared Spectroscopy (IR):

-

Characteristic bands for C-F stretching (~1200 cm) and C-Br stretching (~600 cm).

-

-

X-Ray Crystallography:

-

Used to determine precise molecular geometry.

-

Safety Considerations

While specific safety data for this compound is limited, general precautions include:

-

Avoid inhalation or skin contact due to potential toxicity from bromine-containing compounds.

-

Handle under inert atmospheres when performing reactive transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume